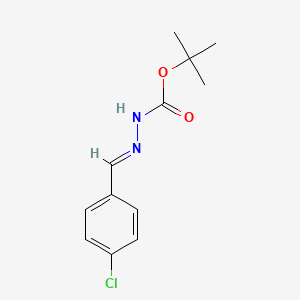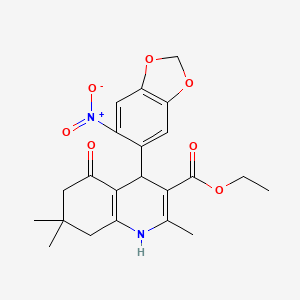![molecular formula C24H21ClN4O4S B14951080 3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B14951080.png)
3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzamide core, a nitrobenzyl group, and a hydrazono linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzamide, followed by the introduction of the nitrobenzyl group through a nucleophilic substitution reaction. The hydrazono linkage is then formed by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitrobenzyl group and hydrazono linkage play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-METHYLBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE
- 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-FLUOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE
Uniqueness
The uniqueness of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE lies in its specific structural features, such as the nitrobenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C24H21ClN4O4S |
|---|---|
Molekulargewicht |
497.0 g/mol |
IUPAC-Name |
3-chloro-N-[3-[(E)-C-methyl-N-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]carbonimidoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H21ClN4O4S/c1-16(27-28-23(30)15-34-14-17-8-10-22(11-9-17)29(32)33)18-4-3-7-21(13-18)26-24(31)19-5-2-6-20(25)12-19/h2-13H,14-15H2,1H3,(H,26,31)(H,28,30)/b27-16+ |
InChI-Schlüssel |
NFAPXXLDFPJFQJ-JVWAILMASA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)

![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
![N-Phenyl-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14951024.png)
![20-thia-2,4,5,7,9,10-hexazapentacyclo[10.8.0.02,6.07,11.013,19]icosa-1(12),3,5,8,10,13(19)-hexaene](/img/structure/B14951025.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)

![(4Z)-2-(3-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14951071.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)
![N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B14951090.png)
![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)
